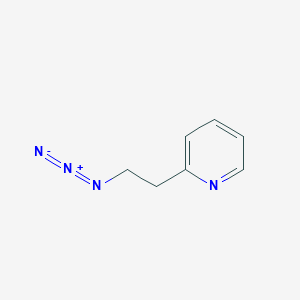

2-(2-Azidoethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Azidoethyl)pyridine” is a chemical compound with the CAS number 856849-81-5 . It has a molecular formula of C7H8N4 and an average mass of 148.165 Da .

Synthesis Analysis

The synthesis of pyridine derivatives is an important research field due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials . The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . A novel synthesis of amino-substituted-2-pyridone has been reported .

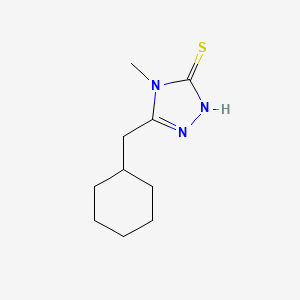

Molecular Structure Analysis

The molecular structure of “2-(2-Azidoethyl)pyridine” consists of a pyridine ring with an azidoethyl group attached to it . The exact structure can be found in various chemical databases .

Chemical Reactions Analysis

Pyridine derivatives are involved in further chemical reactions after the first electron transfer, like dimerization . One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines . A pyridine-pyridine coupling reaction has been developed between pyridyl phosphonium salts and cyanopyridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Azidoethyl)pyridine” include a boiling point of 91 °C (Press: 8.5 Torr) . More detailed properties can be found in chemical databases .

Aplicaciones Científicas De Investigación

- Bioactive Properties : The incorporation of heterocyclic moieties (such as imidazole, pyrazole, thiazole, etc.) into azo dyes enhances their bioactivity. These derivatives exhibit properties like anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic effects .

- Pyrimidine Derivatives : Azo dyes containing pyrimidine moieties have shown anti-inflammatory effects by inhibiting key mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Medicinal Chemistry and Drug Development

Anti-Inflammatory Applications

Kinase Inhibitors

Safety and Hazards

Direcciones Futuras

The future directions in the research of “2-(2-Azidoethyl)pyridine” and its derivatives could involve the development of new synthetic methods , the design of new pyrrolidine compounds with different biological profiles , and the exploration of their potential applications in various fields such as medicinal chemistry .

Mecanismo De Acción

Target of Action

This reaction, known as a click reaction, is often used to attach various functional groups to biomolecules . Pyridine is a basic heterocyclic organic compound, similar to benzene and nitrogen, but with one methine group (=CH−) replaced by a nitrogen atom. It is often used as a precursor to agrochemicals and pharmaceuticals .

Mode of Action

Without specific information on “2-(2-Azidoethyl)pyridine”, it’s difficult to provide a detailed mode of action. Azides can act as a bio-orthogonal handle that can be selectively reacted with other groups in a biological setting without interfering with native biochemical processes . Pyridines can participate in various chemical reactions, often acting as a base and coordinating to metals in transition metal complexes .

Biochemical Pathways

Compounds containing azide groups can be used to label and visualize proteins, dna, and other biomolecules in cells . Pyridine and its derivatives are involved in many biochemical processes, including acting as a precursor to the vitamins niacin and pyridoxal .

Result of Action

Azides are often used in bioconjugation reactions to attach probes, tags, or other molecules to biomolecules, allowing them to be visualized or manipulated . Pyridine is a basic heterocyclic organic compound and can participate in various chemical reactions .

Action Environment

The action, efficacy, and stability of “2-(2-Azidoethyl)pyridine” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The azide group is stable under physiological conditions but can be selectively reacted under certain conditions . Pyridine is a relatively stable compound but can be protonated and deprotonated under acidic and basic conditions, respectively .

Propiedades

IUPAC Name |

2-(2-azidoethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-11-10-6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJGQLXCBSJIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid](/img/structure/B2709019.png)

![3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2709022.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2709024.png)

![1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2709025.png)

![2-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2709026.png)